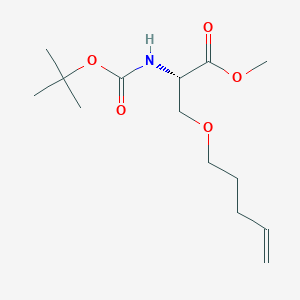
5,5'-Dimethyl-2,2'-bipiperidine
Descripción general
Descripción
5,5’-Dimethyl-2,2’-bipiperidine is a compound used as an intermediate in organic synthesis and pharmaceuticals . It is also used as a raw material in the synthesis of dyestuffs and agrochemicals .
Synthesis Analysis
5,5’-Dimethyl-2,2’-bipiperidine is a bipyridyl derivative with dimethyl functional groups at 5,5-positions . Dimethyl groups can be further oxidized to prepare 2,2’-bipyridine-5,5’-dicarboxylic acid . It is widely used as a ligand for organometallic chemical synthesis and pharmaceutical applications .Molecular Structure Analysis
The molecular formula of 5,5’-Dimethyl-2,2’-bipiperidine is C12H24N2 . It is a solid under normal conditions . The structure was characterized by elemental analysis, infrared spectroscopy, differential thermal analysis, X-ray powder diffraction, ultraviolet-visible spectroscopy, and X-ray single crystal diffraction .Chemical Reactions Analysis
5,5’-Dimethyl-2,2’-bipiperidine is widely used as an intermediate in organic synthesis and pharmaceuticals . It is also used as a raw material in the synthesis of dyestuffs and agrochemicals . It is used as a precursor for the preparation of 5-methyl-5’vinyl-2,2’-bipyridine .Physical and Chemical Properties Analysis
5,5’-Dimethyl-2,2’-bipiperidine has a molecular weight of 196.34 . It is a solid at 20 degrees Celsius . It should be stored under inert gas and is air sensitive .Aplicaciones Científicas De Investigación
Antitumor Activity
One study investigated derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, focusing on compounds with different groups at the 5-position, including 5,5'-Dimethyl-2,2'-bipiperidine. These compounds demonstrated in vivo antitumor activity by binding to DNA through intercalation. This research highlights the potential of this compound derivatives in developing antitumor agents with specific physicochemical properties and biological activities (Denny et al., 1987).
Photophysical Properties
In the field of photophysics, studies on the synthesis of imidazo[1,2-a]pyridines have noted the importance of bipiperidine derivatives like this compound. These compounds serve as "drug prejudice" scaffolds due to their wide-ranging applications in medicinal chemistry, also finding utility in material science because of their structural characteristics (Bagdi et al., 2015).
Dye-Sensitized Solar Cells (DSCs)
Research into dye-sensitized solar cells (DSCs) has explored the synthesis of copper(I) complexes with ligands derived from this compound. These studies focus on creating efficient solar cells by incorporating these complexes, demonstrating the compound's role in enhancing renewable energy technologies (Constable et al., 2009).
Catalysis
In catalysis, this compound derivatives have been used to synthesize various mono- and disubstituted 2,2'-bipyridines. These compounds have been investigated for their role in atom transfer radical polymerization (ATRP), highlighting their utility in creating new polymer materials (Schubert et al., 2000).
DNA Interaction and Biological Evaluation
Studies have also focused on the interaction of 5,5'-Dimethyl-2,2'-bipyridine metal complexes with DNA, investigating their binding modes and biological activities. These complexes have shown potential as antibacterial agents and in DNA-binding studies, which could have implications for drug development and understanding genetic material interactions (Kondori et al., 2020).
Mecanismo De Acción
Target of Action
It is known to be used as a ligand in the synthesis of organometallic complexes .
Mode of Action
The mode of action of 5,5’-Dimethyl-2,2’-bipiperidine involves its interaction with other compounds in the formation of complexes. For instance, it has been used in the synthesis of C,N-cyclometalated ruthenium (II) complexes . It is also involved in the formation of lanthanide complexes .
Safety and Hazards
5,5’-Dimethyl-2,2’-bipiperidine causes skin irritation and serious eye irritation . After handling, skin should be washed thoroughly . Protective gloves, eye protection, and face protection should be worn . If it comes in contact with skin, wash with plenty of water . If eye irritation persists, get medical advice or attention .
Análisis Bioquímico
Biochemical Properties
5,5’-Dimethyl-2,2’-bipiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with iron (III), which exhibit cytotoxic activity against certain cell lines . The nature of these interactions often involves coordination with nitrogen and oxygen atoms, leading to the formation of stable complexes that can influence biochemical pathways.
Cellular Effects
The effects of 5,5’-Dimethyl-2,2’-bipiperidine on various types of cells and cellular processes are profound. It has been shown to exhibit cytotoxicity against A549 cells, a type of lung cancer cell line . This compound influences cell function by interacting with DNA, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. The binding interactions with DNA suggest that 5,5’-Dimethyl-2,2’-bipiperidine can interfere with the replication and transcription processes, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5,5’-Dimethyl-2,2’-bipiperidine exerts its effects through binding interactions with biomolecules. It forms complexes with metal ions such as iron (III), which can then interact with DNA through groove binding . This interaction is facilitated by hydrogen bonding and van der Waals forces, leading to changes in gene expression and enzyme activity. The compound’s ability to form stable complexes with metal ions is crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Dimethyl-2,2’-bipiperidine change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation
Dosage Effects in Animal Models
The effects of 5,5’-Dimethyl-2,2’-bipiperidine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity. Exceeding this threshold can result in toxic effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
5,5’-Dimethyl-2,2’-bipiperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function. Understanding the metabolic pathways of 5,5’-Dimethyl-2,2’-bipiperidine is crucial for optimizing its use in biochemical and pharmaceutical research.
Transport and Distribution
The transport and distribution of 5,5’-Dimethyl-2,2’-bipiperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of 5,5’-Dimethyl-2,2’-bipiperidine can influence its biochemical activity and therapeutic potential.
Subcellular Localization
5,5’-Dimethyl-2,2’-bipiperidine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to certain compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with biomolecules and subsequent biochemical effects.
Propiedades
IUPAC Name |
5-methyl-2-(5-methylpiperidin-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNPTGKSOFYOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2CCC(CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378805-84-5 | |
| Record name | 5,5'-Dimethyl-2,2'-bipiperidine (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-2-methoxy-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1507529.png)





![3-Cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1507551.png)







